molecular formula C12H9N3O B13663372 2-(Pyridin-2-yl)benzo[d]oxazol-7-amine

2-(Pyridin-2-yl)benzo[d]oxazol-7-amine

Cat. No.: B13663372
M. Wt: 211.22 g/mol
InChI Key: IUXYKTIISMTQRM-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)benzo[d]oxazol-7-amine is a heterocyclic compound that features both pyridine and benzoxazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)benzo[d]oxazol-7-amine typically involves the condensation of 2-aminopyridine with a suitable benzoxazole precursor. One common method involves the reaction of 2-aminopyridine with 2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the benzoxazole ring . The reaction conditions often require heating and the presence of a dehydrating agent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)benzo[d]oxazol-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine compounds .

Scientific Research Applications

2-(Pyridin-2-yl)benzo[d]oxazol-7-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)benzo[d]oxazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)benzo[d]oxazol-7-amine is unique due to the presence of both pyridine and benzoxazole rings, which confer a combination of chemical reactivity and potential biological activity not found in simpler analogs. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-pyridin-2-yl-1,3-benzoxazol-7-amine

InChI

InChI=1S/C12H9N3O/c13-8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,13H2

InChI Key

IUXYKTIISMTQRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=CC=CC(=C3O2)N

Origin of Product

United States

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